molecular formula C5H3ClF3N3 B3043730 4-Chloro-2,3,5-trifluoro-6-hydrazinopyridine CAS No. 914636-14-9

4-Chloro-2,3,5-trifluoro-6-hydrazinopyridine

Cat. No.: B3043730
CAS No.: 914636-14-9
M. Wt: 197.54 g/mol
InChI Key: MUCWNDFNZKLBKT-UHFFFAOYSA-N
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Description

4-Chloro-2,3,5-trifluoro-6-hydrazinopyridine is a chemical compound with the molecular formula C5H3ClF3N3 and a molecular weight of 197.55 g/mol This compound is characterized by the presence of a chloro group, three fluoro groups, and a hydrazino group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,3,5-trifluoro-6-hydrazinopyridine can be synthesized through the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . The reaction typically involves the use of solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, and is carried out at temperatures ranging from 0°C to 150°C, depending on the structure of the initial halogen-substituted pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned nucleophilic substitution reactions. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3,5-trifluoro-6-hydrazinopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2,3,5-trifluoro-6-hydrazinopyridine involves its reactivity with various molecular targets. The hydrazino group allows it to participate in nucleophilic substitution and cycloaddition reactions, leading to the formation of complex molecular structures. These reactions can modulate biological pathways and molecular targets, contributing to its diverse applications in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,3,5-trifluoro-6-hydrazinopyridine is unique due to its combination of chloro, fluoro, and hydrazino groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various fields of research and industrial applications .

Properties

IUPAC Name

(4-chloro-3,5,6-trifluoropyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3/c6-1-2(7)4(9)11-5(12-10)3(1)8/h10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCWNDFNZKLBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1NN)F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250565
Record name 4-Chloro-2,3,5-trifluoro-6-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-14-9
Record name 4-Chloro-2,3,5-trifluoro-6-hydrazinylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914636-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,3,5-trifluoro-6-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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